![molecular formula C16H12F2N4O4S B15282462 methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)
methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a difluoromethoxyphenyl group, a triazole ring, and a thiophene carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethoxyphenyl group via a nucleophilic substitution reaction. The thiophene carboxylate moiety is then attached through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and triazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene carboxylate moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(difluoromethoxy)-3-fluorobenzoate: This compound shares the difluoromethoxy group but differs in its overall structure and reactivity.
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Another compound with a difluoromethoxy group, but with different functional groups and applications.
Uniqueness
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and thiophene carboxylate moiety distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C16H12F2N4O4S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl 3-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12F2N4O4S/c1-25-15(24)12-11(6-7-27-12)20-14(23)13-19-8-22(21-13)9-2-4-10(5-3-9)26-16(17)18/h2-8,16H,1H3,(H,20,23) |
Clé InChI |
VNQXIEIJEHKNHP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![isopropyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282384.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15282387.png)
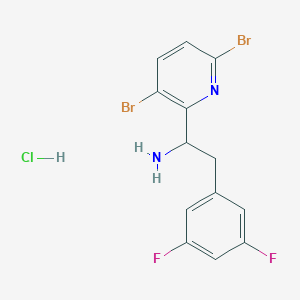
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282397.png)
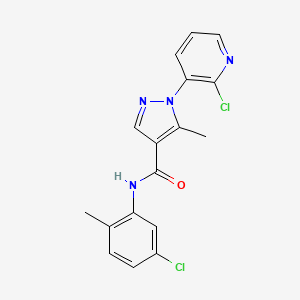
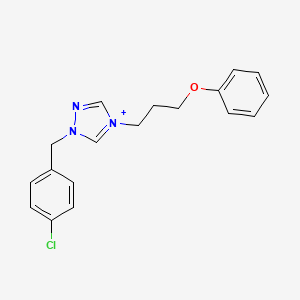
![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)

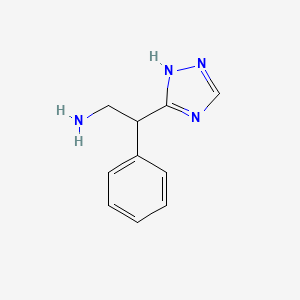
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
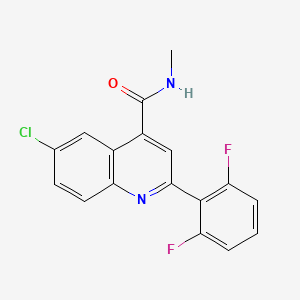
![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)
